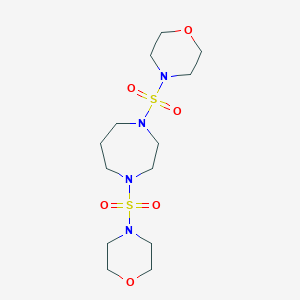![molecular formula C15H18N2O3S B289064 1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPE, and it has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of DPE is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DPE also inhibits the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPE has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, DPE has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression and cellular differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPE in lab experiments is its ability to act as a bridging ligand in the synthesis of MOFs. In addition, DPE has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DPE in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of DPE. One direction is the development of new drugs based on the anti-inflammatory and anti-tumor properties of DPE. Another direction is the study of DPE as a potential diagnostic tool for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of DPE and its potential applications in various fields.
Métodos De Síntesis
DPE can be synthesized using various methods, including the reaction of 2,4-dimethylphenylsulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base. The resulting product is then treated with ethyl chloroformate to obtain 1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone. Other methods of synthesis include the reaction of 2,4-dimethylphenylsulfonyl hydrazine with ethyl acetoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
DPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, DPE has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In material science, DPE has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand. In organic synthesis, DPE has been used as a reagent for the synthesis of various compounds.
Propiedades
Fórmula molecular |
C15H18N2O3S |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-[1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H18N2O3S/c1-9-6-7-14(10(2)8-9)21(19,20)17-12(4)15(13(5)18)11(3)16-17/h6-8H,1-5H3 |
Clave InChI |
QAUNEZZGAMUDPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)


![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)